(2R,3S)-3-Phenylisoserine hydrochloride salt
Description
(2R,3S)-3-Phenylisoserine hydrochloride (CAS 132201-32-2) is a chiral β-amino alcohol derivative with the molecular formula C₉H₁₂ClNO₃ and a molecular weight of 217.65 g/mol . It is a key intermediate in synthesizing taxane derivatives, notably the side chain of paclitaxel (Taxol®), a potent chemotherapeutic agent . The compound exhibits a melting point of 222–224°C and is typically stored at room temperature . Its synthesis often involves enzymatic resolution strategies, such as lipase-mediated kinetic resolution of racemic precursors, achieving enantiomeric excess (ee) >99% under optimized conditions (e.g., Burkholderia cepacia lipase PS IM in diisopropyl ether) .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H12ClNO3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H |
InChI Key |
OTJZSGZNPDLQAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Selection of Resolving Agents
(+)-Tartaric acid and (-)-dibenzoyl tartaric acid are the preferred resolving agents due to their ability to form stable salts with the (2R,3S)-enantiomer. For instance, refluxing racemic threo-3-phenylisoserine amide with (-)-dibenzoyl tartaric acid in ethanol selectively precipitates the (2R,3S)-diastereomeric salt, which is filtered and washed with heptane. The choice of solvent significantly impacts yield; ethanol outperforms methanol or isopropanol in achieving >90% enantiomeric excess (ee).
Solvent and Temperature Optimization
Optimal resolution occurs under reflux conditions (78–80°C) in ethanol, which enhances the solubility difference between diastereomers. Cooling the mixture to 0°C after reflux ensures complete crystallization of the desired salt. Patent data indicate that maintaining a 1:1 molar ratio of amide to resolving agent maximizes yield (45–50%) while minimizing residual racemic material.
Conversion to Inorganic Acid Salts
Following chiral resolution, the (2R,3S)-3-phenylisoserine amide organic acid salt undergoes proton exchange with inorganic acids to improve stability and facilitate downstream reactions.
Acid Treatment Protocols
Treatment with concentrated sulfuric or hydrochloric acid in ethanol converts the tartrate or dibenzoyl tartrate salt into the corresponding inorganic acid salt. For example, stirring the (2R,3S)-tartrate salt with 37% hydrochloric acid in ethanol at 25°C for 2 hours yields the hydrochloride salt with >95% purity. Excess acid is neutralized with sodium bicarbonate, and the product is isolated via filtration.
Solvent Systems for Salt Formation
Protonic solvents like ethanol or methanol are critical for maintaining solubility during acid treatment. Ethanol’s moderate polarity prevents premature crystallization, ensuring complete proton exchange. Patent US8106231B2 highlights that substituting ethanol with aprotic solvents (e.g., tetrahydrofuran) reduces yield by 20–30% due to incomplete salt formation.
Hydrolysis and Esterification to Methyl Ester Hydrochloride
The inorganic acid salt undergoes hydrolysis and esterification to form (2R,3S)-3-phenylisoserine methyl ester hydrochloride, a direct precursor to the target compound.
Methanol-Mediated Esterification
Suspending the hydrochloride salt in methanol and treating with gaseous HCl at reflux (65°C) for 3 hours achieves simultaneous hydrolysis of the amide group and esterification of the carboxylic acid. Distilling off excess methanol post-reaction concentrates the product, which is then crystallized by adding ethyl acetate and triethylamine. This step attains an 87% yield with a chemical purity of 99.5%.
Role of Triethylamine in Crystallization
Triethylamine acts as a proton scavenger, deprotonating the intermediate and promoting crystallization. A 1:1 molar ratio of triethylamine to hydrochloride salt ensures complete neutralization, while excess amine leads to emulsion formation and yield loss.
Final Crystallization of this compound
The methyl ester hydrochloride is converted to the final acetate salt via acetic acid treatment, followed by recrystallization.
Acetic Acid-Induced Crystallization
Adding glacial acetic acid to a suspension of the methyl ester hydrochloride in ethyl acetate induces precipitation of the acetate salt. Slow cooling to 0°C over 2 hours maximizes crystal size and purity. Patent CN101675028B reports a 90% recovery rate using this method, with residual solvent levels below 0.1%.
Solvent Mixtures for Recrystallization
Ethyl acetate/heptane mixtures (3:1 v/v) are ideal for recrystallization, balancing solubility and polarity to prevent oiling out. Heptane’s non-polar nature reduces the solubility of the acetate salt, driving crystallization. This step consistently produces material meeting pharmacopeial standards for chiral purity (>99% ee).
Alternative Synthetic Routes and Comparative Analysis
While the resolution-based method dominates industrial production, alternative routes offer insights into stereochemical inversion and protecting group strategies.
Epoxide Ring-Opening Approach
Racemic cis-phenylglicidic acid methyl ester, derived from epichlorohydrin and benzaldehyde, undergoes ammonolysis to form erythro-3-phenylisoserine amide. Resolution with camphorsulfonic acid yields the (2S,3S)-amide, which requires C-2 inversion via mesylation and oxazoline formation to access the (2R,3S)-configuration. Although this route avoids chiral resolution, it introduces additional steps, reducing overall yield to 60–65%.
Enzymatic Resolution
Preliminary studies suggest that lipases (e.g., Candida antarctica) can resolve racemic threo-3-phenylisoserine esters via selective hydrolysis. However, industrial adoption remains limited due to enzyme cost and lower enantioselectivity (80–85% ee) compared to chemical methods.
Process Optimization and Scalability
Scaling the resolution-crystallization sequence necessitates addressing solvent recovery, waste management, and throughput.
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-3-phenylisoserine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include alkyl halides and strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce phenylisoserinol.
Scientific Research Applications
(2R,3S)-3-phenylisoserine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and bacterial infections.
Industry: Its enantiomeric purity makes it valuable in the production of optically active compounds for various industrial applications.
Mechanism of Action
The mechanism of action of (2R,3S)-3-phenylisoserine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Key Structural Analogs of (2R,3S)-3-Phenylisoserine Hydrochloride
Key Observations :
- The ethyl ester hydrochloride derivative (CAS 257947-33-4) shares the same stereochemistry but replaces the hydroxyl group with an ethyl ester, enhancing solubility for synthetic applications .
- N-Benzoyl derivatives (e.g., (2R,3S)-N-Benzoyl-3-phenylisoserine) are utilized in hybrid antiplasmodial agents, combining with artemisinin or quinoline scaffolds. However, these hybrids showed only marginal improvements in activity compared to parent compounds (e.g., dihydroartemisinin) against Plasmodium falciparum strains .
Table 2: Antiplasmodial Activity of Hybrid Compounds vs. Parent Molecules
Key Findings :
- For example, hybrid 7a showed 3- to 4-fold greater activity against multidrug-resistant K1 strains than dihydroartemisinin, likely due to improved metabolic stability .
- The N-benzoyl derivative exhibited moderate antiplasmodial activity (IC₅₀: 32.1 nM) but lower selectivity (SI ~3.0) compared to artemisinin hybrids (SI >16.1), highlighting trade-offs between activity and toxicity .
Key Insights :
- Enzymatic resolution (e.g., using Burkholderia cepacia lipase) achieves superior enantioselectivity (>99% ee) compared to chemical resolution methods (>98% ee) .
- Methyl ester acetate salt synthesis involves multi-step resolution and crystallization, making it less scalable than direct enzymatic approaches .
Biological Activity
(2R,3S)-3-Phenylisoserine hydrochloride salt is a chiral amino acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound is particularly noted for its ability to act as an inhibitor of key enzymes involved in neurotransmitter degradation, making it a candidate for treating neurological disorders.
The synthesis of (2R,3S)-3-Phenylisoserine hydrochloride involves the reduction of a corresponding ketone using reducing agents like sodium borohydride or lithium aluminum hydride. The process can be carried out in various solvents such as ethanol or methanol, followed by recrystallization to obtain the pure hydrochloride salt . The stereochemistry of this compound is crucial, as the (2R,3S) enantiomer exhibits higher biological activity compared to its counterparts .
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClN₂O₃ |
| Molar Mass | 202.65 g/mol |
| Number of Rotatable Bonds | 3 |
| Number of H-bond Acceptors | 4 |
| Number of H-bond Donors | 3 |
| GI Absorption | High |
| BBB Permeant | No |
| CYP Inhibitor | No |
Enzyme Inhibition
One of the primary biological activities of (2R,3S)-3-Phenylisoserine hydrochloride is its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade acetylcholine in the synaptic cleft. By inhibiting these enzymes, the compound can increase acetylcholine levels in the brain, potentially enhancing cognitive function and offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease .
Neuroprotective Effects
Research indicates that (2R,3S)-3-Phenylisoserine hydrochloride may exhibit neuroprotective properties. It has been shown to mitigate neurodegeneration by promoting synaptic plasticity and improving cognitive performance through increased availability of neurotransmitters .
Case Studies
Several studies have highlighted the efficacy of (2R,3S)-3-Phenylisoserine hydrochloride in preclinical models:
- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of (2R,3S)-3-Phenylisoserine hydrochloride resulted in improved memory retention and reduced amyloid plaque formation compared to control groups .
- Parkinson's Disease Model : Another study demonstrated that this compound could reduce motor deficits in a rat model of Parkinson's disease by enhancing dopaminergic signaling pathways .
Applications in Biotechnology
Beyond its potential as a therapeutic agent, (2R,3S)-3-Phenylisoserine hydrochloride has applications in protein engineering and biocatalysis. It can be incorporated into proteins through genetic code expansion or chemical modification, allowing for the introduction of new functional groups that can enhance protein interactions or catalytic activities .
Q & A
Q. What are the critical physical and chemical properties of (2R,3S)-3-Phenylisoserine hydrochloride salt, and how are they used for characterization?
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Q. How is this compound synthesized, and what are its primary research applications?
- Synthesis : Typically derived via stereoselective methods, such as Sharpless epoxidation or enzymatic resolution, to ensure high enantiomeric excess (≥98% ee) .
- Applications :
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate stereochemical integrity?
- Optimization Strategies :
- Validation Methods :
Q. What experimental strategies are effective in designing hybrid molecules using this scaffold for enhanced bioactivity?
- Design Principles :
- Evaluation Methods :
Q. How should researchers address discrepancies in bioactivity data between in vitro and in vivo studies?
- Potential Causes :
- Troubleshooting Approaches :
Methodological Considerations
Q. What techniques are recommended for quantifying trace impurities in batches of this compound?
Q. How do storage conditions impact the stability of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
